2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-pyrazol-1-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c17-16(18,19)12-2-3-14(20-10-12)25-13-4-8-22(9-5-13)15(24)11-23-7-1-6-21-23/h1-3,6-7,10,13H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUUPZVVJJDAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the trifluoromethyl-substituted pyridine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Diphenyl Substitution (CAS 1421445-17-1): The diphenyl group increases molecular weight (440.5 vs.
- Pyrrolidinyl vs.
- Trifluoromethylpyridine : A conserved moiety across analogs, critical for electronic effects and resistance to oxidative metabolism .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group and aromatic systems (pyrazole, pyridine) enhance logP values, favoring blood-brain barrier penetration.
- Solubility : Piperidine-containing analogs (e.g., CAS 1421445-17-1) show moderate aqueous solubility due to the basic nitrogen in piperidine .
Biological Activity
The compound 2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone represents a class of bioactive molecules with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The presence of the pyrazole ring and trifluoromethyl group contributes to its unique biological properties.
Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory activities. The pyrazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Anti-inflammatory | Reduces cytokine production in vitro |
Pharmacokinetics
Pharmacokinetic studies on similar compounds reveal insights into absorption, distribution, metabolism, and excretion (ADME). For instance, compounds with trifluoromethyl groups typically exhibit enhanced metabolic stability and bioavailability.
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Species |
|---|---|---|
| Cmax (ng/mL) | 830 (IP route) | NMRI mice |
| Tmax (h) | 0.25 | NMRI mice |
| AUC (ng/mL*h) | 66,000 | NMRI mice |
Case Studies
Several studies have investigated the biological activity of similar pyrazole derivatives:
- Anticancer Activity : A study demonstrated that a related compound induced apoptosis in human cancer cell lines with an IC50 value lower than standard chemotherapeutics like doxorubicin. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of a structurally similar compound against Mycobacterium tuberculosis, showing promising results with IC90 values ranging from 3.73 to 4.00 μM .
- Inflammation Modulation : In vitro experiments showed that a derivative reduced pro-inflammatory cytokine levels in macrophages, indicating potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
